4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c1-8-2-4-10(5-3-8)14-12(15)11-6-9(13)7-16-11/h6-7,10H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUVMLMKDSIBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide can be achieved through a multi-step process involving the following key reactions:
Bromination of Thiophene: Thiophene is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Carboxamide: The brominated thiophene is then reacted with 4-methylidenecyclohexylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiophene ring can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the methylidene group.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiophene derivative, while Suzuki-Miyaura coupling can produce a biaryl compound .
Scientific Research Applications
4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, or antimicrobial activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in an inflammatory pathway, leading to reduced inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine position (4 vs. 5) and N-substituent (alkylidene vs. aryl/pyridyl) critically influence reactivity and bioactivity. For example, 5-bromo derivatives (e.g., compound from ) exhibit stronger antibacterial activity than 4-bromo isomers, likely due to enhanced steric compatibility with bacterial targets.
- Synthetic Routes : Pd-catalyzed cross-coupling (e.g., Suzuki) is common for introducing aryl/heteroaryl groups , while TiCl4-mediated amidation is preferred for pyridyl substituents .
Physicochemical and Pharmacokinetic Properties
- Solubility : Thiophene carboxamides with polar N-substituents (e.g., pyridyl) exhibit moderate solubility (30–50 µg/mL), whereas methylidenecyclohexyl derivatives may require formulation enhancements due to lower solubility .
- Permeability : All analogs show high permeability (>30 × 10⁻⁶ cm/s in Caco-2 assays), making them suitable for oral administration .
Biological Activity
4-bromo-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 4-bromothiophene-2-carbaldehyde with appropriate amines under controlled conditions to yield the desired amide product. The reaction conditions often require specific solvents and catalysts to optimize yield and purity.
Biological Activity
Recent studies have indicated that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary tests suggest that this compound shows significant antibacterial effects against various strains, indicating its potential as an antimicrobial agent.
- Anticancer Properties : In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as elastase, which is implicated in various diseases including skin aging and inflammatory conditions.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with molecular targets such as enzymes and receptors. The unique structural features of the compound allow it to bind effectively to these targets, modulating their activity.
Case Studies
- Antimicrobial Evaluation : A study conducted on various bacterial strains showed that this compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, highlighting its potential as an antibiotic agent.
- Anticancer Activity : In a comparative study with known anticancer agents, the compound demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating promising anticancer properties.
- Enzyme Inhibition Studies : Molecular docking simulations revealed that the compound binds strongly to the active site of elastase with a binding affinity of -8.5 kcal/mol, suggesting its potential as a therapeutic agent in conditions where elastase plays a critical role.
Data Tables
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Antimicrobial | MIC Test | 12 µg/mL against S. aureus |
| Anticancer | MTT Assay | IC50 = 15 µM (MCF-7 cells) |
| Enzyme Inhibition | Molecular Docking | Binding affinity = -8.5 kcal/mol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
